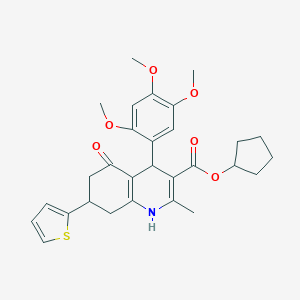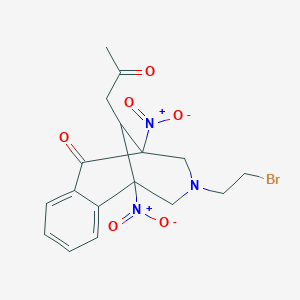![molecular formula C9H8ClN3S2 B395334 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine CAS No. 447414-55-3](/img/structure/B395334.png)
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a 2-chlorobenzyl group and an amine group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, a 2-chlorobenzyl group, and an amine group . The presence of these functional groups would likely influence the compound’s reactivity and properties.
Chemical Reactions Analysis
Thiadiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The presence of the amine group could also allow for reactions involving the nitrogen atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl group could increase its lipophilicity, while the amine group could allow for hydrogen bonding .
Applications De Recherche Scientifique
Activité anti-Helicobacter pylori
Des dérivés du thiophène ont été synthétisés et évalués pour leur activité contre Helicobacter pylori. Certains composés de cette catégorie ont montré une forte activité à faibles concentrations, suggérant une utilisation potentielle dans le traitement des infections causées par cette bactérie .
Propriétés antimicrobiennes
Les dérivés du thiophène sont connus pour présenter des propriétés antimicrobiennes. Cela suggère que notre composé d'intérêt pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens .
Utilisations analgésiques et anti-inflammatoires
Certains dérivés du thiophène auraient des effets analgésiques et anti-inflammatoires, ce qui pourrait les rendre utiles dans la gestion de la douleur et le contrôle de l'inflammation .
Effets antihypertenseurs
Il existe des preuves que certains dérivés du thiophène peuvent agir comme antihypertenseurs, indiquant une application possible dans la gestion de l'hypertension artérielle .
Activité antitumorale
Les dérivés du thiophène ont également été explorés pour leurs activités antitumorales, ce qui pourrait être important dans le développement de nouvelles thérapies contre le cancer .
Inhibition de la corrosion
Dans le domaine de la science des matériaux, ces composés ont été utilisés comme inhibiteurs de corrosion pour les métaux, ce qui est important pour prolonger la durée de vie des structures et des composants métalliques .
Diodes électroluminescentes (LED)
Les dérivés du thiophène ont trouvé une application dans la fabrication de diodes électroluminescentes (LED), qui sont utilisées dans une variété de technologies d'affichage et d'éclairage .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It can be inferred from related compounds that it may interact with the bacterial cells to inhibit their growth .
Biochemical Pathways
It’s plausible that it interferes with the metabolic processes of helicobacter pylori, leading to its anti-bacterial effect .
Result of Action
Based on the anti-helicobacter pylori activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .
Analyse Biochimique
Biochemical Properties
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial in controlling the pathogenicity of urease-producing bacteria, such as Helicobacter pylori . Additionally, this compound interacts with various proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, this compound can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit urease activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit urease, thereby affecting the urea cycle and nitrogen metabolism . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, ensuring its precise localization and activity.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYRJAFKHIKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Mesityl-2-[3-(2-mesityl-2-oxoethylidene)-1,4-dihydro-2-quinoxalinylidene]ethanone](/img/structure/B395254.png)
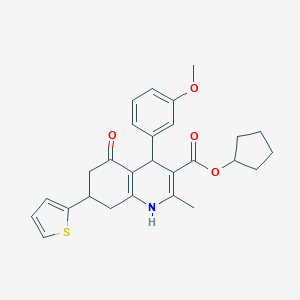
![N,N,N',N'-tetramethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine](/img/structure/B395256.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)
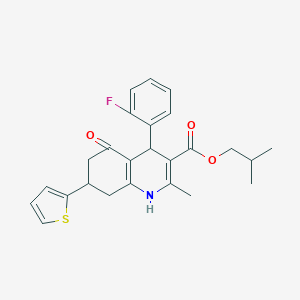

![Cyclopentyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395263.png)
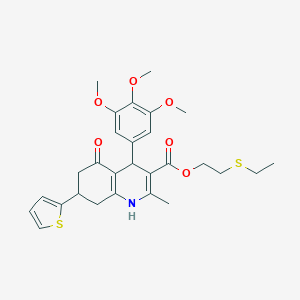


![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
